2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole
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Overview
Description
2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole is an organic compound with the molecular formula C9H8N2O3S2. This compound is of significant interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and ethanesulfinyl groups attached to the benzothiazole ring imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Sulfinylation: The ethanesulfinyl group is introduced via sulfinylation reactions, often using ethanesulfinyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfinylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
- 2-(Ethanesulfinyl)aniline
- 6-Nitrobenzothiazole
- 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole
Comparison:
- 2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole stands out due to the presence of both ethanesulfinyl and nitro groups, which confer unique chemical reactivity and potential biological activities.
- 2-(Ethanesulfinyl)aniline lacks the nitro group, resulting in different chemical properties and reactivity.
- 6-Nitrobenzothiazole lacks the ethanesulfinyl group, affecting its overall reactivity and potential applications.
- 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole has a similar structure but with a methylsulfinyl group instead of ethanesulfinyl, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
31311-83-8 |
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Molecular Formula |
C9H8N2O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-ethylsulfinyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8N2O3S2/c1-2-16(14)9-10-7-4-3-6(11(12)13)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
MLBVETRSCIMSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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